2,3-Dichlorophenol

Übersicht

Beschreibung

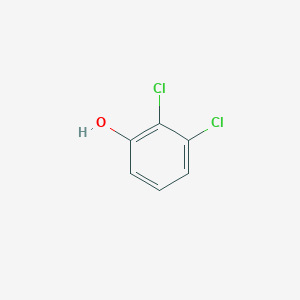

2,3-Dichlorophenol (2,3-DCP) is a chlorinated aromatic compound belonging to the dichlorophenol (DCP) family, which comprises six structural isomers distinguished by the positions of chlorine substituents on the phenol ring . Its molecular formula is C₆H₄Cl₂O, with chlorine atoms occupying the 2- and 3-positions (CAS Registry Number: 576-24-9) . 2,3-DCP is primarily utilized as an intermediate in synthesizing agrochemicals, pharmaceuticals, and dyes . However, its environmental and toxicological significance is notable: studies using Tetrahymena pyriformis as a model organism demonstrate that 2,3-DCP exhibits 50-fold higher toxicity compared to phenol, causing severe morphological and vitality disruptions in eukaryotic cells . It is also a recalcitrant pollutant in wastewater and soil, necessitating advanced biodegradation or photocatalytic remediation strategies .

Vorbereitungsmethoden

Direct Chlorination of Phenol

The direct chlorination of phenol using chlorine gas (Cl₂) in the presence of Lewis acid catalysts represents the most straightforward route to 2,3-dichlorophenol. This electrophilic aromatic substitution reaction proceeds via the generation of a chloronium ion (Cl⁺), which targets the ortho and para positions relative to the hydroxyl group. However, achieving selectivity for the 2,3-isomer requires precise control of reaction conditions, including temperature, stoichiometry, and catalyst choice .

Reaction Mechanism and Conditions

-

Catalyst Selection : Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) facilitates polarization of the Cl–Cl bond, enhancing electrophilicity.

-

Temperature Modulation : Reactions conducted at 40–60°C favor mono-chlorination, while elevated temperatures (80–100°C) promote di-substitution.

-

Solvent Systems : Non-polar solvents like dichloromethane or carbon disulfide improve solubility and reduce side reactions.

A typical protocol involves bubbling Cl₂ through a solution of phenol (1 mol) and AlCl₃ (0.1 mol) in dichloromethane at 50°C for 6 hours. The crude product contains a mixture of 2,3-, 2,4-, 2,5-, and 2,6-dichlorophenols, necessitating advanced separation techniques .

Table 1: Chlorination Products Under Varied Conditions

| Catalyst | Temperature (°C) | Cl₂:Phenol Ratio | Major Products (% Yield) |

|---|---|---|---|

| AlCl₃ | 50 | 2:1 | 2,4-DCP (45%), 2,3-DCP (30%) |

| FeCl₃ | 70 | 2.5:1 | 2,5-DCP (50%), 2,3-DCP (25%) |

Steam Distillation and Separation from Mixed Dichlorophenols

Industrial-scale production often relies on isolating this compound from isomer mixtures generated during phenol chlorination. The process described in US2816090A employs steam distillation to remove less reactive isomers (e.g., 2,4- and 2,6-dichlorophenols), enriching the residual mixture in 2,3- and 2,5-dichlorophenols .

Key Steps:

-

Partial Condensation : Reacting mixed dichlorophenols with formaldehyde (0.8:1 aldehyde:phenol ratio) under acidic or basic conditions forms a resinous intermediate.

-

Steam Distillation : Subjecting the mixture to steam at 100–120°C volatilizes low-reactivity isomers, which are discarded.

-

Resin Dehydration : The remaining product is dehydrated under vacuum (10–50 mm Hg) at 45–120°C to yield a resin enriched with this compound .

This method achieves 85–90% purity for this compound, with residual isomers removed via fractional crystallization.

Hydrolysis of Diazonium Salts

The diazotization-hydrolysis pathway offers a regioselective route to this compound from 2,3-dichloroaniline. This method avoids isomer formation and is preferred for laboratory-scale synthesis.

Procedure:

-

Diazotization : Treat 2,3-dichloroaniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.

-

Hydrolysis : Heat the diazonium salt in aqueous sulfuric acid (H₂SO₄) at 70–80°C, yielding this compound via Sandmeyer reaction.

Table 2: Diazonium Hydrolysis Parameters

| Starting Material | Acid Concentration | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2,3-Dichloroaniline | 20% H₂SO₄ | 75 | 78 |

Friedel-Crafts Acylation and Baeyer-Villiger Oxidation

Adapting methods from CN104591973A, which synthesizes 2,5-dichlorophenol, the following steps could theoretically produce this compound :

-

Friedel-Crafts Acylation : React 1,3-dichlorobenzene with acetyl chloride (CH₃COCl) in the presence of AlCl₃ to form 2,3-dichloroacetophenone.

-

Baeyer-Villiger Oxidation : Treat the ketone with a peracid (e.g., m-chloroperbenzoic acid) to form an acetate ester.

-

Hydrolysis : Saponify the ester with NaOH or KOH to yield this compound.

While this pathway remains speculative for the 2,3-isomer, analogous reactions for 2,5-dichlorophenol achieve yields exceeding 90% .

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

Analyse Chemischer Reaktionen

2,3-Dichlorophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of chlorinated quinones or other oxidized products.

Reduction: Reduction reactions can convert this compound to less chlorinated phenols or even to phenol itself, depending on the reducing agent and conditions used.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions.

Wissenschaftliche Forschungsanwendungen

Environmental Applications

1. Bioremediation

2,3-Dichlorophenol is utilized in bioremediation processes to degrade chlorinated organic compounds. Studies have shown that specific strains of bacteria, such as Dehalococcoides ethenogenes, can metabolize 2,3-DCP under anaerobic conditions, facilitating the detoxification of contaminated environments .

Case Study : A study demonstrated the expression of reductive dehalogenase genes in Dehalococcoides ethenogenes when grown on 2,3-DCP. This indicates the potential for using this compound in environmental cleanup efforts .

2. Photocatalytic Degradation

Advanced oxidation processes (AOPs), including photocatalysis using titanium dioxide (TiO₂) nanotubes, have been investigated for the degradation of 2,3-DCP in wastewater treatment. These methods leverage UV light to enhance the breakdown of the compound into less harmful substances .

Table 1: Photocatalytic Degradation Efficiency

| Method | Removal Efficiency (%) | Reference |

|---|---|---|

| Photo-Fenton Process | Up to 95% | |

| TiO₂ Nanotube Arrays | High efficiency |

Industrial Applications

1. Synthesis of Pharmaceuticals

this compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are used in the production of antiseptics and disinfectants due to their antimicrobial properties.

2. Chemical Synthesis

The compound is also involved in organic synthesis reactions, including the formation of beta-D-glucuronides through modified Koenigs-Knorr synthesis methods. This reaction pathway is significant for producing conjugates used in drug metabolism studies .

Toxicological Studies

Despite its applications, 2,3-DCP poses environmental and health risks due to its toxic nature. It is classified as an irritant and has been shown to have long-term adverse effects on aquatic organisms .

Table 2: Toxicological Profile of this compound

| Property | Value |

|---|---|

| Skin Irritation | Causes irritation |

| Aquatic Toxicity | Toxic to aquatic life |

| Long-term Environmental Effects | Potentially harmful |

Wirkmechanismus

The mechanism of action of 2,3-dichlorophenol involves its interaction with biological molecules and systems:

Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity by binding to active sites or altering their structure.

Pathways Involved: The compound can induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis in certain biological systems.

Vergleich Mit ähnlichen Verbindungen

Chemical Structure and Isomerism

Dichlorophenols share the molecular formula C₆H₄Cl₂O but differ in chlorine substitution patterns. Key isomers include:

Structural Implications : The chlorine positions influence electronic distribution, solubility, and reactivity. For instance, 2,6-DCP’s symmetrical structure enhances volatility, while 2,3-DCP’s meta-substitution reduces biodegradation efficiency compared to para-substituted isomers like 2,4-DCP .

Physical and Chemical Properties

Key physicochemical properties of selected DCPs (from Table 4-2 in ):

| Property | 2,3-DCP | 2,4-DCP | 2,6-DCP |

|---|---|---|---|

| Molecular Weight (g/mol) | 163.00 | 163.00 | 163.00 |

| Melting Point (°C) | 57–59 | 45–47 | 66–68 |

| Boiling Point (°C) | 214–216 | 210–212 | 219–221 |

| Water Solubility (mg/L) | 4,500 | 4,200 | 1,800 |

| Log Kₒw (Octanol-Water) | 2.94 | 3.06 | 2.75 |

2,3-DCP exhibits moderate solubility and hydrophobicity, influencing its persistence in aquatic environments. Its pyroelectric coefficient undergoes a sign reversal at ~220 K, a unique property linked to crystal lattice dynamics .

Toxicity Profiles

Toxicity varies significantly among isomers:

QSAR modeling indicates 2,3-DCP’s higher bioactivity compared to 2,5-DCP, correlating with its stronger electron-withdrawing effects and membrane permeability .

Biodegradation and Environmental Fate

Microbial Degradation:

- 2,3-DCP: Dechlorinated by Dehalococcoides ethenogenes strain 195 via the PceA enzyme, yielding 3-chlorophenol (3-CP) and phenol . However, its meta-chlorine configuration slows degradation compared to para-substituted isomers like 2,4-DCP .

- 2,4-DCP : Rapidly degraded by Proteobacteria via 2,4-DCP hydroxylase (relative activity: 100% vs. 41% for 2,3-DCP) .

Photocatalytic Degradation:

- 2,3-DCP is effectively degraded using TiO₂/P-25 with H₂O₂/NaOCl, achieving >90% removal under optimized UV conditions .

- g-C₃N₄/CuPc composites show enhanced efficiency for 2,3-DCP due to improved charge separation .

Analytical Separation and Detection

HPLC with acetonitrile (MeCN) as the mobile phase effectively resolves 2,3-DCP from other DCPs, with retention times ordered as: 2,3-DCP < 2,4-DCP < 2,6-DCP . Solid-phase microextraction (SPME) using ZnO-CuO nanoplate composites achieves detection limits of 0.05–0.50 μg/kg for 2,3-DCP in water and tomato juice .

Biologische Aktivität

2,3-Dichlorophenol (2,3-DCP) is a chlorinated aromatic compound that has garnered attention due to its biological activity and potential health effects. This article provides a comprehensive overview of its biological effects, mechanisms of action, and associated health risks based on diverse research findings.

This compound is characterized by the following chemical properties:

- Chemical Formula : C6H4Cl2O

- Molecular Weight : 163.00 g/mol

- Structure : Contains two chlorine atoms attached to the benzene ring at the 2 and 3 positions.

Mechanisms of Toxicity

Research indicates that 2,3-DCP exhibits various toxicological effects on biological systems. The primary mechanisms of toxicity include:

- Oxidative Stress : 2,3-DCP can induce oxidative stress in cells, leading to cellular damage and apoptosis. This is often mediated through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction .

- Endocrine Disruption : Some studies suggest that chlorinated phenols can interfere with endocrine function, impacting hormonal balance and reproductive health .

- Neurotoxicity : Exposure to 2,3-DCP has been associated with neurotoxic effects, including convulsions and alterations in behavior in animal models .

Health Effects

The health effects of 2,3-DCP have been observed in both human and animal studies. Key findings include:

Occupational Exposure

A notable case involved chemical workers exposed to a mixture containing 2,3-DCP. Reports indicated acute symptoms including loss of consciousness and respiratory distress following dermal exposure. Autopsy findings revealed pulmonary edema and liver damage consistent with chlorophenol toxicity .

Animal Studies

In a chronic toxicity study involving Sprague-Dawley rats administered varying doses of 2,3-DCP:

- Dose-Dependent Effects : Rats exhibited significant weight loss and liver damage at higher doses (up to 500 mg/kg/day). Behavioral changes included initial hyperactivity followed by lethargy .

Summary of Toxicological Findings

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the purity and physicochemical properties of 2,3-dichlorophenol?

To confirm purity and physicochemical parameters:

- Gas Chromatography (GC): Use GC with flame ionization detection (FID) to assess purity (≥98% as per industrial synthesis standards) .

- Infrared Spectroscopy (IR): Validate functional groups (e.g., phenolic -OH stretch at ~3200 cm⁻¹, C-Cl vibrations) .

- Melting Point Analysis: Compare observed melting range (57–60°C) with literature values to detect impurities .

- Dissociation Constant (pKa): Determine via potentiometric titration; reported pKa is 7.44 at 25°C, critical for understanding solubility and reactivity in aqueous systems .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Hazard Classification: Classified as a skin and eye irritant (Category 2), requiring PPE (gloves, goggles, lab coat) .

- Storage: Store at 2–30°C in airtight containers to prevent degradation and volatilization .

- Solubility Considerations: Soluble in organic solvents (e.g., ethanol, acetone) but sparingly soluble in water (4.5 g/L at 20°C). Use fume hoods during dissolution to avoid inhalation .

Q. How can researchers quantify this compound in environmental matrices like soil or water?

- Gas Chromatography-Mass Spectrometry (GC-MS): Optimize with a DB-5MS column and electron impact ionization (EI). Retention time for 2,3-DCP is ~11.21 min, with characteristic ions at m/z 93, 219, and 234 .

- QuEChERS Extraction: For complex matrices (e.g., soil), use acetonitrile-based extraction followed by dispersive solid-phase cleanup to reduce matrix interference .

Advanced Research Questions

Q. How can experimental design optimize this compound degradation via advanced oxidation processes (AOPs)?

- Fenton’s Reaction: Apply a multivariable design (e.g., central composite design) to evaluate effects of Fe²⁺ concentration, H₂O₂ dosage, and temperature. For example, higher Fe²⁺ enhances hydroxyl radical (•OH) generation, but excess H₂O₂ may scavenge radicals .

- Photocatalysis: Use g-C₃N₄/CuPc composites under xenon lamp irradiation. Optimize parameters: catalyst loading (0.5–2 g/L), initial pollutant concentration (50–200 mg/L), and pH (3–9). Degradation follows first-order kinetics (k = 0.015 min⁻¹) .

Q. What molecular mechanisms underlie this compound toxicity, and how can conflicting toxicological data be resolved?

- Mechanistic Insights: Chlorophenols disrupt mitochondrial electron transport and induce oxidative stress. Ortho-substituted isomers (e.g., 2,3-DCP) exhibit higher toxicity due to steric effects on enzyme binding .

- Addressing Data Gaps: Current oral minimal risk levels (MRLs) for 2,3-DCP remain undefined. Resolve discrepancies via standardized in vivo models (e.g., rodent studies) and harmonized exposure metrics (e.g., BMDL/NOAEL comparisons) .

Q. How does substituent position influence this compound biodegradation in microbial systems?

- Meta-Substitution Effects: In Scenedesmus obliquus cultures, 2,3-DCP degrades slower than 3,4-DCP due to steric hindrance of chlorine atoms at the 2,3-positions, reducing enzyme accessibility. Monitor degradation via HPLC with UV detection (λ = 280 nm) .

Q. What strategies validate this compound detection in multi-component systems with structural analogs?

- Chromatographic Resolution: Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid). Confirm identity via tandem MS/MS, leveraging unique fragmentation patterns (e.g., 2,3-DCP vs. 2,4-DCP) .

Eigenschaften

IUPAC Name |

2,3-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPSXRYVXUPCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025001 | |

| Record name | 2,3-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-dichlorophenol appears as brown crystals (from ligroin, benzene). Taste threshold concentration 0.00004 mg/L. Odor threshold concentration 0.03 mg/L. (NTP, 1992), Brown solid; [CAMEO] | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

403 °F at 760 mmHg (NTP, 1992), 206 °C | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, ethyl ether, benzene, ligroin, In water, 3,600 mg/L at 25 °C | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.05 [mmHg], 0.058 mm Hg at 25 °C | |

| Record name | 2,3-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/ | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ligroin and benzene | |

CAS No. |

576-24-9, 25167-81-1 | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZM39U444L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

136 to 140 °F (NTP, 1992), 58 °C | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.